molecular formula C12H8F5N3 B12603886 [(5,6-Difluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647840-03-7

[(5,6-Difluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12603886
CAS No.: 647840-03-7
M. Wt: 289.20 g/mol
InChI Key: WIEJLKLWAWFOIV-UHFFFAOYSA-N
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Description

(5,6-Difluoropyridin-3-yl)methylpropanedinitrile is a fluorinated organic compound It is characterized by the presence of both pyridine and nitrile functional groups, along with multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Difluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5,6-difluoropyridine with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of 5-chloro-2,3,6-trifluoropyridine as a starting material, which undergoes a series of reactions including substitution and cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,6-Difluoropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include vinylstannane, monothioacetic acids, and other nucleophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5,6-Difluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5,6-Difluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Difluoropyridin-3-yl)methanol
  • 5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine
  • 2,6-Difluoropyridin-3-ylboronic acid

Uniqueness

(5,6-Difluoropyridin-3-yl)methylpropanedinitrile stands out due to its combination of multiple fluorine atoms and nitrile groups, which confer unique chemical properties. These properties include enhanced stability, reactivity, and the ability to participate in a wide range of chemical reactions.

Properties

CAS No.

647840-03-7

Molecular Formula

C12H8F5N3

Molecular Weight

289.20 g/mol

IUPAC Name

2-[(5,6-difluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H8F5N3/c13-9-3-8(5-20-10(9)14)4-11(6-18,7-19)1-2-12(15,16)17/h3,5H,1-2,4H2

InChI Key

WIEJLKLWAWFOIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)F)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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